molecular formula C18H22N4O3 B11451255 1-(3,4-dihydroisoquinolin-2(1H)-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butan-1-one

1-(3,4-dihydroisoquinolin-2(1H)-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B11451255
M. Wt: 342.4 g/mol
InChI Key: JHKSOPOSYQNASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Nitration: Introduction of the nitro group into the pyrazole ring using nitrating agents like nitric acid.

    Alkylation: Attachment of the butanone moiety through alkylation reactions.

    Coupling with Tetrahydroisoquinoline: The final step involves coupling the pyrazole derivative with tetrahydroisoquinoline under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules with desired properties.

Biology

In biological research, pyrazole derivatives are often investigated for their enzyme inhibitory activities, which can be useful in drug development.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-pyrazole derivatives: These compounds share the pyrazole core and nitro group, exhibiting similar chemical reactivity.

    Tetrahydroisoquinoline derivatives: Compounds with the tetrahydroisoquinoline moiety may have comparable biological activities.

Uniqueness

The uniqueness of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butan-1-one

InChI

InChI=1S/C18H22N4O3/c1-13-18(22(24)25)14(2)21(19-13)10-5-8-17(23)20-11-9-15-6-3-4-7-16(15)12-20/h3-4,6-7H,5,8-12H2,1-2H3

InChI Key

JHKSOPOSYQNASY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)N2CCC3=CC=CC=C3C2)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.